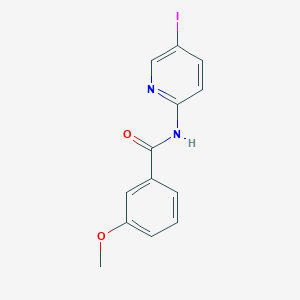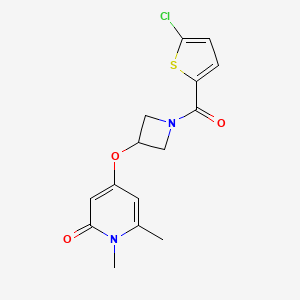
4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H15ClN2O3S and its molecular weight is 338.81. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
- Azetidinone derivatives, similar to the compound , have been synthesized and tested for their antimicrobial properties. For instance, Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and tested their antibacterial and antifungal activities using the broth dilution method (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).
- Similarly, Chandrashekaraiah et al. (2014) developed pyrimidine-azetidinone analogues and evaluated them for antimicrobial activity against bacterial and fungal strains, including in vitro antituberculosis activity (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Synthesis and Characterization
- The synthesis and characterization of azetidinone derivatives have been extensively studied. Dodiya et al. (2012) synthesized a series of azetidinone derivatives and characterized them using IR, NMR, and other spectroscopic methods, showcasing their potential for diverse applications (Dodiya, Shihory, & Desai, 2012).
- Prajapati et al. (1992) demonstrated a direct and efficient one-pot synthesis method for chromone-linked azetidin-2-ones, contributing to the ease of synthesizing complex azetidinone derivatives (Prajapati, Mahajan, & Sandhu, 1992).
Pharmacological Evaluation
- Azetidinone derivatives have also been evaluated for various pharmacological activities. Mistry and Desai (2006) prepared azetidinones and thiazolidinones and screened them for antibacterial activity, highlighting their potential in drug development (Mistry & Desai, 2006).
- Thomas et al. (2016) synthesized azetidinones for antidepressant and nootropic activities, suggesting their relevance in central nervous system therapies (Thomas, Nanda, Kothapalli, & Hamane, 2016).
特性
IUPAC Name |
4-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-5-10(6-14(19)17(9)2)21-11-7-18(8-11)15(20)12-3-4-13(16)22-12/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNLYKMYMZUFIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

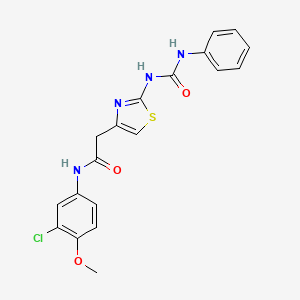
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B2380647.png)

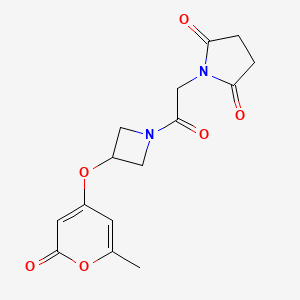
![N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380650.png)
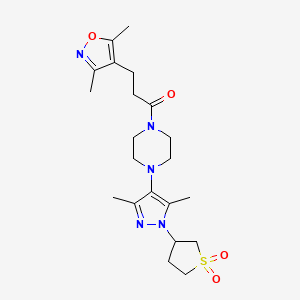
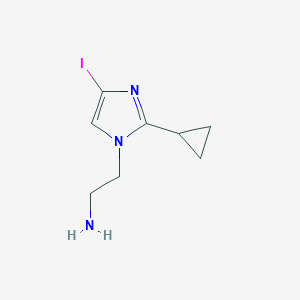
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)
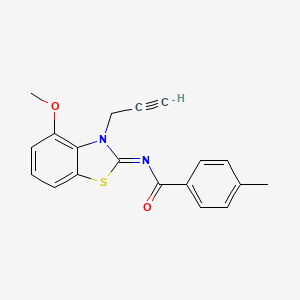

![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)
![N-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2380661.png)
![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)
